molecular formula C18H15NO4 B2424080 2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate CAS No. 226218-61-7

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate

Cat. No.: B2424080
CAS No.: 226218-61-7
M. Wt: 309.321
InChI Key: SXBXGURRDRCIDJ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate is an organic compound with the molecular formula C18H15NO4. It is a derivative of pyrrolidine-2,5-dione, a versatile scaffold widely used in medicinal chemistry for the development of biologically active compounds . This compound is known for its unique chemical structure, which includes a pyrrolidine ring and a diphenylacetyl group, making it a valuable target for various synthetic and research applications.

Preparation Methods

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate typically involves the reaction of pyrrolidine-2,5-dione with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

    Starting Materials: Pyrrolidine-2,5-dione, diphenylacetyl chloride, triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen).

    Procedure: Pyrrolidine-2,5-dione is dissolved in the anhydrous solvent, and triethylamine is added. Diphenylacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the diphenylacetyl group, forming new derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield pyrrolidine-2,5-dione and diphenylacetic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione: The parent compound, which lacks the diphenylacetyl group, is less hydrophobic and has different biological activity.

    N-Substituted Pyrrolidine-2,5-diones: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.

    Diphenylacetic Acid Derivatives: Compounds with similar diphenylacetyl groups but different core structures, which may exhibit different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and diphenylacetyl group, providing a distinct set of chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-15-11-12-16(21)19(15)23-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBXGURRDRCIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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